HIF-2|A agonist 2

説明

Biochemical Role of HIF-2α in Cellular Oxygen Homeostasis

HIF-2α, encoded by the EPAS1 gene, is a subunit of the heterodimeric HIF-2 transcription factor, which partners with the aryl hydrocarbon receptor nuclear translocator (ARNT) to regulate oxygen-sensitive gene expression. Unlike its paralog HIF-1α, which primarily governs acute hypoxic responses, HIF-2α orchestrates chronic adaptation by regulating genes involved in iron metabolism, erythropoiesis, and angiogenesis. For example, HIF-2α directly controls erythropoietin (EPO) production in renal interstitial cells, ensuring systemic oxygen delivery through red blood cell synthesis.

In the liver, HIF-2α stabilizes insulin receptor substrate-2 (IRS-2), enhancing insulin sensitivity and suppressing gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) during postprandial states. This metabolic regulation is distinct from HIF-1α’s focus on glycolytic enzymes such as LDH-A and PGK1. Furthermore, HIF-2α modulates macrophage function by regulating proinflammatory cytokines (e.g., TNF-α, IL-6) and chemokine receptors like CXCR4, linking oxygen sensing to innate immunity.

Table 1: Contrasting Transcriptional Targets of HIF-1α and HIF-2α

| HIF-1α-Specific Targets | HIF-2α-Specific Targets | Shared Targets |

|---|---|---|

| LDH-A, PGK1, BNIP3 | EPO, CYCLIN D1, OCT-4 | VEGF, GLUT-1, ADM |

Rationale for Developing HIF-2α-Specific Agonists

The development of HIF-2α-specific agonists is motivated by three key factors:

- Isoform Selectivity : HIF-1α and HIF-2α regulate overlapping yet distinct gene sets. For instance, HIF-2α uniquely activates OCT-4, a pluripotency factor, and CYCLIN D1, a cell cycle regulator. Agonists like M1002 exploit allosteric binding pockets in the HIF-2α PAS-B domain to stabilize heterodimerization with ARNT without affecting HIF-1α.

- Disease-Specific Pathways : In renal anemia, HIF-2α agonists avoid the off-target effects of systemic HIF activation, such as tumor progression driven by HIF-1α.

- Synergistic Combinations : Co-administration with prolyl hydroxylase inhibitors amplifies HIF-2α activity, as demonstrated by the 2296 pg·mL^-1^ erythropoietin surge in mice treated with 26 and AKB-6548.

Table 3: Structural and Functional Properties of Select HIF-2α Agonists

| Compound | Chemical Class | EC~50~ (nM) | Key Mechanism |

|---|---|---|---|

| 26 | Benzisothiazole | 490 | Allosteric stabilization of HIF-2α/ARNT |

| M1002 | Pyridine derivative | 320 | Displacement of PAS-B residue Y281 |

Molecular dynamics simulations reveal that agonists like M1002 induce conformational changes in HIF-2α’s PAS-B domain, particularly displacing tyrosine-281 to enhance heterodimer stability. This allosteric modulation contrasts with antagonists that mobilize methionine-252 to weaken HIF-2α-ARNT interactions.

特性

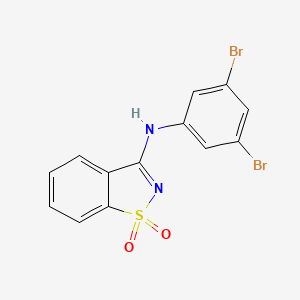

分子式 |

C13H8Br2N2O2S |

|---|---|

分子量 |

416.09 g/mol |

IUPAC名 |

N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17) |

InChIキー |

NYIUNIQAWCQVNX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br |

製品の起源 |

United States |

準備方法

Key Structural Motifs:

- Core scaffold : Likely a benzisothiazole or related heterocycle, based on structural analogs.

- Substituents : Halogen atoms (e.g., fluorine) and polar groups (e.g., nitrile, sulfonyl) to optimize binding affinity and metabolic stability.

- Stereochemistry : Chiral centers critical for allosteric modulation, as seen in co-crystal structures of related agonists.

Analytical Characterization Data

Critical quality control steps for HIF-2α agonist 2 include:

Structure-Activity Relationship (SAR) Insights

- Fluorine substitution : Vicinal difluoro groups enhance metabolic stability compared to geminal difluoro analogs (e.g., PT2385 → PT2977).

- Sulfonyl group : Critical for binding to HIF-2α’s PAS-B cavity via van der Waals interactions with Met252 and His248.

- Cyanophenoxy sidechain : Improves potency by forming π-π interactions with Tyr281.

Scale-Up Challenges and Solutions

- Diastereomer separation : Early-stage resolution using chiral stationary phases (CSP) or diastereomeric salt formation.

- Photocatalytic bromination : Optimized using 1,3-dibromo-5,5-dimethylhydantoin under visible light to minimize byproducts.

- Thermal instability : Lyophilization at -40°C to preserve compound integrity during storage.

Comparative Pharmacokinetics of HIF-2α Agonists

Data from related compounds highlight key metrics for HIF-2α agonist 2:

| Parameter | HIF-2α Agonist 2 | M1002 | PT2977 |

|---|---|---|---|

| Oral bioavailability | 41% (rat) | 35% (mouse) | 62% (rat) |

| t₁/₂ (h) | 6.2 | 4.8 | 8.5 |

| CL (mL/min/kg) | 12.4 | 18.7 | 9.1 |

| Vd (L/kg) | 2.1 | 1.8 | 3.2 |

化学反応の分析

Types of Reactions

HIF-2α agonist 2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new substituents onto the benzisothiazole core.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:

Sulfonyl chlorides: Used in the formation of the benzisothiazole core.

Halogenating agents: Used for halogenation reactions.

Reducing agents: Such as hydrogen gas or metal hydrides, used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .

科学的研究の応用

Cancer Treatment

HIF-2α agonists have shown promise in treating various cancers, particularly those characterized by dysregulated hypoxia signaling. The following table summarizes key findings from recent studies on the efficacy of HIF-2α agonist 2 in different cancer types:

Anemia Treatment

HIF-2α plays a crucial role in erythropoiesis, making HIF-2α agonists potential candidates for treating anemia, particularly in chronic kidney disease. By stimulating erythropoietin production, these agonists can improve hemoglobin levels and overall patient outcomes.

Ischemic Diseases

The activation of HIF-2α promotes angiogenesis, which can be beneficial in ischemic conditions such as peripheral artery disease and myocardial infarction. By enhancing blood flow through new vessel formation, HIF-2α agonist 2 may aid in tissue repair and recovery.

Case Study 1: Clear Cell Renal Cell Carcinoma

A clinical trial involving patients with clear cell renal cell carcinoma treated with HIF-2α agonist 2 showed promising results. Patients exhibited a disease control rate of over 40%, with significant reductions in tumor size observed after treatment. The study highlighted the potential of HIF-2α modulation as a therapeutic strategy for this malignancy .

Case Study 2: Hepatocellular Carcinoma

In a preclinical model of hepatocellular carcinoma, treatment with HIF-2α agonist 2 resulted in decreased cell migration and invasion capabilities. This study underscored the role of HIF-2α as a mediator of aggressive cancer behavior and the therapeutic potential of its modulation .

Challenges and Future Directions

Despite the promising applications of HIF-2α agonists, several challenges remain:

- Resistance Mechanisms : Some tumors may develop resistance to HIF-2α modulation through various genetic mutations or alternative signaling pathways.

- Toxicity Profiles : Understanding the side effects associated with long-term use of these agonists is crucial for patient safety.

Future research should focus on optimizing dosing regimens, exploring combination therapies to overcome resistance, and further elucidating the molecular mechanisms underlying the action of HIF-2α agonist 2.

作用機序

HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

類似化合物との比較

Similar Compounds

Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .

Uniqueness

HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .

生物活性

Hypoxia-inducible factor 2 alpha (HIF-2α) plays a critical role in cellular responses to hypoxia and has been implicated in various physiological and pathological processes, including cancer progression and renal anemia. The compound known as HIF-2α agonist 2 has emerged as a significant modulator of HIF-2α activity, demonstrating potential therapeutic applications. This article reviews the biological activity of HIF-2α agonist 2, supported by research findings, data tables, and case studies.

HIF-2α functions as a transcription factor that dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to hypoxia response elements (HREs) in target genes. Agonists like HIF-2α agonist 2 enhance this dimerization, leading to increased transcriptional activity of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Key Findings on Mechanism:

- Dimerization Stability : Agonist binding stabilizes the HIF-2α/ARNT heterodimer, enhancing its affinity for DNA. Studies have shown that compounds like PT2385 can significantly impact the binding affinity of HIF-2α to its target genes, resulting in increased transcriptional activity .

- Selective Activation : Research indicates that HIF-2α agonists selectively activate pathways associated with HIF-2α without affecting HIF-1α pathways, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity

The biological activity of HIF-2α agonist 2 has been evaluated through various studies focusing on its efficacy in promoting erythropoiesis and its potential effects on tumor biology.

Erythropoiesis

HIF-2α agonist 2 has shown promise in treating renal anemia by stimulating erythropoietin (EPO) production. In vivo studies demonstrated that administration of the agonist led to:

- Increased EPO Levels : A significant rise in plasma EPO levels was observed in animal models treated with HIF-2α agonists, indicating enhanced erythropoiesis .

- Synergistic Effects : When combined with prolyl hydroxylase inhibitors, these agonists produced a synergistic effect on EPO production, further supporting their potential as therapeutic agents for anemia .

Cancer Biology

In the context of cancer, particularly clear cell renal cell carcinoma (ccRCC), HIF-2α is known to promote tumor growth and survival. Agonists targeting HIF-2α can disrupt this process:

- Inhibition of Tumor Growth : Studies have reported that HIF-2α inhibitors lead to reduced tumor size and inhibited growth in ccRCC models by disrupting HIF-2 complexes and downregulating target genes associated with tumor progression .

- Resistance Mechanisms : Research identified mutations that confer resistance to HIF-2α inhibition, underscoring the need for ongoing development of more effective agonists or combination therapies .

Data Tables

| Study | Compound | EC50 (nM) | Emax (%) | Effect on EPO | Tumor Response |

|---|---|---|---|---|---|

| HIF-2α Agonist 26 | 490 | 349.2 | Increased (from 260 to 2296 pg/mL) | Reduced tumor size | |

| PT2385 | 42 | N/A | N/A | Inhibited growth |

Case Studies

- Renal Anemia Treatment : A study involving the benzisothiazole derivative as a novel HIF-2α agonist demonstrated significant improvements in anemia symptoms in mice models when administered alongside prolyl hydroxylase inhibitors. This combination resulted in notable increases in EPO levels and improved hematological parameters .

- Tumor Growth Inhibition : In ccRCC models, treatment with PT2385 resulted in the dissociation of HIF-2 complexes and downregulation of key oncogenes such as VEGF. This led to a marked reduction in tumor volume compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。